molecular formula C11H18O2 B8298719 3-Ethoxy-2,6,6-trimethyl-2-cyclohexen-1-one

3-Ethoxy-2,6,6-trimethyl-2-cyclohexen-1-one

Cat. No. B8298719
M. Wt: 182.26 g/mol
InChI Key: YFZRWJCPUFWNML-UHFFFAOYSA-N
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Patent
US07235700B2

Procedure details

15-Bromo-1-(t-butyldimethylsiloxy)pentadecane (1 g, 2.36 mmol) dissolved in absolute ethyl ether (3 mL) and magnesium (0.115 g) were mixed, and the mixture was refluxed for 40 minutes. Subsequently, 3-ethoxy-2,6,6-trimethyl-2-cyclohexen-1-one (287.5 mg, 1.57 mmol) dissolved in tetrahydrofuran (2 mL) was added thereto. After stirring the mixture for four hours, 10% hydrochloric acid (3 mL) was added, and the reaction was allowed to continue for a further 17 hours under stirring. The reaction mixture was neutralized with sodium hydrogencarbonate, followed by extraction with ethyl ether three times. The organic layers were combined, washed with aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by means of silica gel column chromatography (hexane/ethyl acetate=9/1-6/4; concentration gradient=5%), to thereby afford 222.7 mg (0.61 mmol) of 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step Two
Quantity
287.5 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][O:17][Si](C(C)(C)C)(C)C.[Mg].C([O:28][C:29]1[CH2:34][CH2:33][C:32]([CH3:36])([CH3:35])[C:31](=O)[C:30]=1[CH3:38])C.Cl.C(=O)([O-])O.[Na+]>C(OCC)C.O1CCCC1>[OH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:31]1[C:32]([CH3:36])([CH3:35])[CH2:33][CH2:34][C:29](=[O:28])[C:30]=1[CH3:38] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.115 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
287.5 mg
Type
reactant
Smiles
C(C)OC1=C(C(C(CC1)(C)C)=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
to continue for a further 17 hours
Duration
17 h
STIRRING
Type
STIRRING
Details
under stirring
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl ether three times
WASH
Type
WASH
Details
washed with aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by means of silica gel column chromatography (hexane/ethyl acetate=9/1-6/4; concentration gradient=5%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCCCCCCCCCCCCCCC1=C(C(CCC1(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.61 mmol
AMOUNT: MASS 222.7 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.